molecular formula C25H25N3O4 B2382479 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1170827-83-4

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2382479
CAS No.: 1170827-83-4
M. Wt: 431.492
InChI Key: IMUGLAOXZXDQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

The synthesis and chemical properties of tetrahydroquinoline derivatives, including those similar to the chemical compound , have been extensively studied. Research has explored the versatile intermediates for the preparation of a wide variety of quinazolines, emphasizing the synthetic utility of tetrahydroquinoline scaffolds in medicinal chemistry. For instance, the use of tetrahydroquinoline intermediates in the synthesis of dihydro-11bH-quino[1,2-c]quinazolines showcases the compound's role in developing novel chemical entities (Phillips & Castle, 1980). Additionally, the migratory ring expansion of metalated ureas into medium-ring nitrogen heterocycles illustrates another application in synthetic chemistry, highlighting the compound's versatility in generating complex structures (Hall et al., 2016).

Biological Activity and Pharmacological Research

Some derivatives of tetrahydroquinoline have been investigated for their antibacterial and antifungal activities. The ability to synthesize and modify the tetrahydroquinoline core structure enables the development of compounds with potential therapeutic applications. For example, the synthesis of new pyrido quinazolones and their evaluation for antimicrobial activities demonstrates the compound's potential in contributing to the development of new antimicrobial agents (Singh & Pandey, 2006).

Properties

IUPAC Name

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-31-22-10-6-9-20(24(22)32-2)27-25(30)26-19-12-13-21-18(15-19)11-14-23(29)28(21)16-17-7-4-3-5-8-17/h3-10,12-13,15H,11,14,16H2,1-2H3,(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUGLAOXZXDQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.